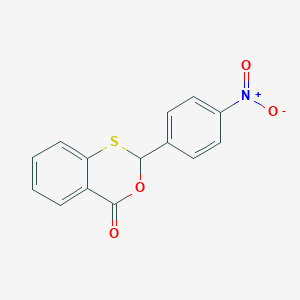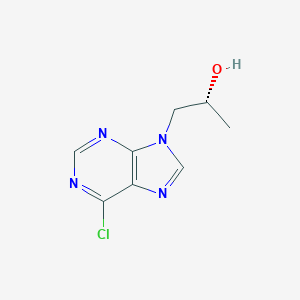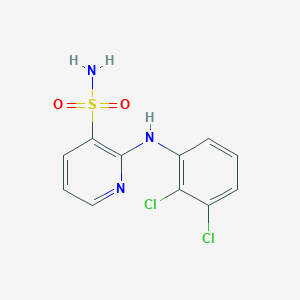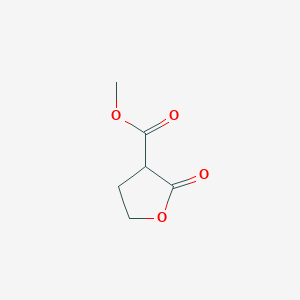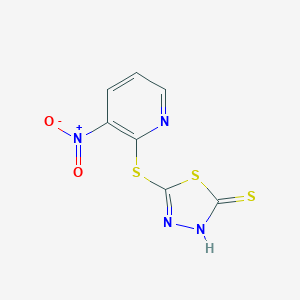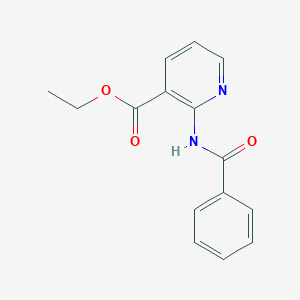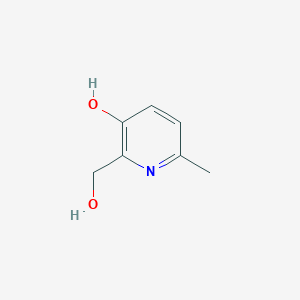![molecular formula C14H10N2O6 B186415 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone CAS No. 32101-51-2](/img/structure/B186415.png)
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone, also known as DNPE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DNPE is a yellow crystalline powder that is soluble in organic solvents like acetone and ethanol. It has a molecular weight of 311.23 g/mol and a melting point of 108-110 °C. DNPE is widely used in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to inhibit the production of ROS in cells, which can lead to oxidative stress and cell damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to inhibit the activity of enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
生化学的および生理学的効果
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been shown to have neuroprotective properties, which can protect neurons from damage and degeneration.
実験室実験の利点と制限
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity level. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone is also stable under normal lab conditions and can be stored for long periods without degradation. However, 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has some limitations for use in lab experiments. It is highly toxic and can cause skin irritation, respiratory problems, and other health issues. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone also has limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone. One area of research is the development of new drugs based on 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone for the treatment of various diseases. Another area of research is the study of the mechanism of action of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone to better understand its effects on the body. Further research is also needed to determine the optimal conditions for the use of 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone in lab experiments and to develop safer methods of handling and using 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone.
合成法
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone can be synthesized using various methods, but the most commonly used method is the Friedel-Crafts acylation reaction. In this method, 2,4-Dinitrophenol is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction takes place at room temperature, and the product is obtained after purification using column chromatography.
科学的研究の応用
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. 1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
CAS番号 |
32101-51-2 |
|---|---|
製品名 |
1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone |
分子式 |
C14H10N2O6 |
分子量 |
302.24 g/mol |
IUPAC名 |
1-[3-(2,4-dinitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H10N2O6/c1-9(17)10-3-2-4-12(7-10)22-14-6-5-11(15(18)19)8-13(14)16(20)21/h2-8H,1H3 |
InChIキー |
YILZHWDQPRZWAC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
32101-51-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



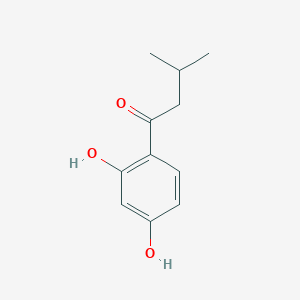
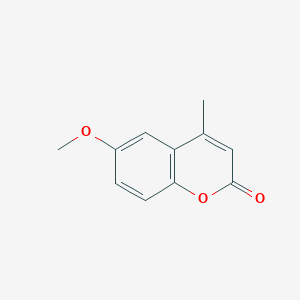
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

